2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
CAS No.: 2034565-33-6
Cat. No.: VC11815565
Molecular Formula: C15H18FNO4S2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034565-33-6 |
|---|---|
| Molecular Formula | C15H18FNO4S2 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 4-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H18FNO4S2/c1-11-9-12(16)4-5-15(11)23(19,20)17-10-13(21-7-6-18)14-3-2-8-22-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3 |
| Standard InChI Key | DXJLAUIHNNGASN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Introduction
The compound 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic molecule with a molecular weight of 359.4 g/mol, as indicated by its CAS number 2034565-33-6 . This compound features a sulfonamide group linked to a thiophene ring and an ethoxyethanol moiety, suggesting potential applications in medicinal chemistry due to its diverse functional groups.
Synthesis and Preparation
The synthesis of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multi-step organic synthesis. Common methods include the reaction of appropriate precursors such as 4-fluoro-2-methylbenzenesulfonyl chloride with thiophene derivatives, followed by coupling with ethoxyethanol. Optimizing reaction conditions like temperature, solvent choice, and reaction time is crucial for maximizing yields.
Biological and Pharmacological Activities
While specific biological activities of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol are not extensively documented, compounds with similar structures often exhibit potential in pharmacological applications. The presence of a sulfonamide group and a thiophene ring suggests possible interactions with enzymes or receptors, which could lead to therapeutic effects.
Research Findings and Future Directions
Research on compounds with similar structures indicates potential applications in medicinal chemistry, particularly in areas requiring interaction with biological targets. Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume